5-Fluoro Paliperidone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

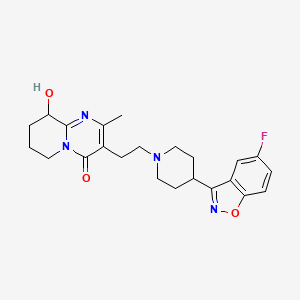

5-Fluoro Paliperidone is a derivative of Paliperidone . Paliperidone is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders .

Synthesis Analysis

The synthesis of Paliperidone involves acylating a compound of formula (5) under certain conditions . A stability-indicating analytical method was developed for the estimation of related substances and degradants of Paliperidone .

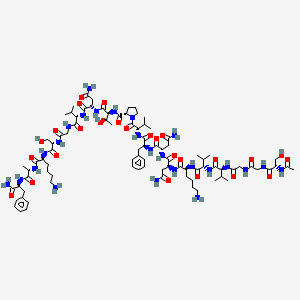

Molecular Structure Analysis

The molecular structure of Paliperidone involves a pyridopyrimidinone ring structure . Two pharmaceutical salts of Paliperidone, namely, Paliperidone benzoate (PLPT·BA) and Paliperidone salicylate (PLPT·SA), were successfully synthesized .

Chemical Reactions Analysis

The reactivity of 5-fluorouracil, a compound similar to 5-Fluoro Paliperidone, towards superoxide radical anion (O2•−) and hydroperoxyl radical (HO2•) was investigated using density functional theory (DFT) calculations .

Applications De Recherche Scientifique

Enhanced Bioavailability in Drug Formulation

5-Fluoro Paliperidone has been explored for its potential to improve bioavailability when used in buccal films with nanostructured lipid carriers (NLCs). This approach aims to overcome the poor oral bioavailability of paliperidone, potentially enhancing its therapeutic effectiveness in treating schizophrenia .

Long-Acting Treatment for Schizophrenia

Clinical trials have investigated long-acting injectable forms of paliperidone, such as paliperidone palmitate, for treating schizophrenia. These studies focus on the efficacy and safety of the drug, providing a sustained treatment option that could improve patient adherence and reduce the frequency of relapse .

Neuroscience Research: Neuroinflammation and Neurogenesis

In neuroscience, 5-Fluoro Paliperidone is studied for its effects on neuroinflammation and neurogenesis. Research using animal models looks at how systemic treatment with the compound can lead to acute neuroinflammatory changes, which may inform strategies to prevent neuropsychological deficits following chemotherapy .

Advancements in Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, with research focusing on the precise use of fluorinated pyrimidines like 5-Fluoro Paliperidone to treat cancer. Developments in fluorine chemistry have contributed to the more targeted and effective use of such compounds in personalized medicine .

Innovations in Psychiatric Treatment

5-Fluoro Paliperidone has been part of innovative treatments in psychiatry, particularly in managing schizophrenia. Studies have shown that long-acting injections can lead to improved clinical outcomes, highlighting the importance of consistent medication and symptom control .

Contributions to Biotechnology

In the biotechnology sector, 5-Fluoro Paliperidone is utilized in proteomics research. Its molecular properties are leveraged in the development of biochemical assays and studies, contributing to a deeper understanding of protein interactions and functions .

Mécanisme D'action

Target of Action

5-Fluoro Paliperidone, also known as Paliperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior, and their antagonism is associated with the therapeutic activity of Paliperidone in treating schizophrenia and other schizoaffective disorders .

Mode of Action

The exact mechanism of action of Paliperidone is unknown, but it is believed to act via a similar pathway to its parent drug, Risperidone . It is proposed that Paliperidone’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may help to restore the balance of these neurotransmitters in the brain, thereby improving mood and behavior.

Biochemical Pathways

Paliperidone is believed to modulate several biochemical pathways related to its target receptors. The primary pathways involve dopamine and serotonin neurotransmission, which are crucial for mood regulation and cognitive function . .

Pharmacokinetics

The pharmacokinetic properties of Paliperidone include its absorption, distribution, metabolism, and excretion (ADME). The drug’s bioavailability and pharmacokinetic profile can vary depending on the route of administration

Result of Action

The molecular and cellular effects of Paliperidone’s action primarily involve the antagonism of D2 and 5HT2A receptors. This antagonism can lead to changes in neurotransmitter levels and neuronal activity, potentially improving symptoms of schizophrenia and other schizoaffective disorders . .

Action Environment

The action, efficacy, and stability of Paliperidone can be influenced by various environmental factors. These may include the patient’s physiological condition, the presence of other medications, and individual genetic factors that can affect drug metabolism . Understanding these factors is crucial for optimizing the use of Paliperidone in clinical settings.

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVATZOFABXGUAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)

![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale](/img/no-structure.png)

![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)

![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)

![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)